METHYL 2-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)ACETATE

Description

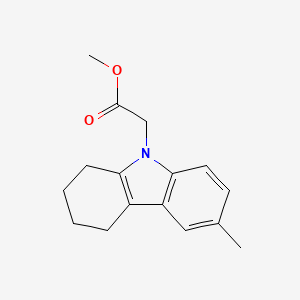

Methyl 2-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetate is a synthetic carbazole derivative characterized by a tetrahydrocarbazole core substituted with a methyl ester group at position 9 and a methyl group at position 4. The compound’s structure combines a partially hydrogenated carbazole scaffold with a polar ester functional group, which influences its physicochemical properties, such as solubility and bioavailability. The ester group in this compound may enhance metabolic stability compared to ketone or hydroxyl analogs, making it a candidate for further medicinal chemistry exploration.

Properties

IUPAC Name |

methyl 2-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-11-7-8-15-13(9-11)12-5-3-4-6-14(12)17(15)10-16(18)19-2/h7-9H,3-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXBPVJQGGGHCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201196997 | |

| Record name | Methyl 1,2,3,4-tetrahydro-6-methyl-9H-carbazole-9-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201196997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352553-27-6 | |

| Record name | Methyl 1,2,3,4-tetrahydro-6-methyl-9H-carbazole-9-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352553-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,2,3,4-tetrahydro-6-methyl-9H-carbazole-9-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201196997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetate typically involves the reaction of 6-methyl-2,3,4,9-tetrahydro-1H-carbazole with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carbazole-1,4-dione derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding tetrahydrocarbazole derivatives.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium dioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

Oxidation: Carbazole-1,4-dione derivatives.

Reduction: Tetrahydrocarbazole derivatives.

Substitution: Corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex carbazole derivatives.

Medicine: Potential use in the development of new therapeutic agents due to its diverse biological activities.

Industry: Utilized in the production of organic materials and dyes.

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Core Modifications: The target compound retains a fully hydrogenated carbazole core, unlike oxadiazole-containing analogs (e.g., ), which incorporate heterocyclic rings. The 6-methyl substituent in the target compound is unique among the compared analogs and could sterically hinder or direct molecular interactions.

Functional Group Impact: The methyl ester group at position 9 offers hydrolytic stability compared to the acetyl (ketone) group in 9-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one . Esters are less reactive than ketones but can undergo enzymatic hydrolysis in vivo, enabling prodrug strategies. The 1,3,4-oxadiazole ring in the compound from introduces a heterocyclic moiety known for enhancing antimicrobial activity through hydrogen bonding and π-π stacking .

For example, oxadiazole-carbazole hybrids demonstrate potent antibacterial and antifungal effects (e.g., compound 4b in ), whereas acetylated carbazoles are explored for enzyme inhibition .

Pharmacological Potential

- Antimicrobial Activity: The oxadiazole-carbazole compound in shows notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–32 µg/mL . The ester group in the target compound may similarly enhance membrane permeability, though its specific activity requires experimental validation.

- Metabolic Stability : The methyl ester in the target compound may offer improved pharmacokinetic properties compared to ketone-containing analogs, which are prone to reduction or oxidation.

Biological Activity

Methyl 2-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetate is a compound derived from the carbazole family, which has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C₁₅H₁₉N

- Molecular Weight : 229.33 g/mol

- CAS Number : Not specified in the search results but related to carbazole derivatives.

The presence of the carbazole moiety is significant as it is known for various biological activities including anti-cancer and neuroprotective effects.

1. Antioxidant Activity

Research indicates that carbazole derivatives exhibit antioxidant properties. This compound may scavenge free radicals and reduce oxidative stress in cells, potentially preventing cellular damage associated with various diseases.

2. Neuroprotective Effects

Carbazole derivatives have been studied for their neuroprotective effects. They may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease.

3. Anticancer Potential

Some studies suggest that compounds related to this compound possess cytotoxic properties against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : By inhibiting AChE and other enzymes involved in neurotransmitter breakdown.

- Modulation of Signaling Pathways : Affecting pathways related to cell survival and apoptosis.

Case Study 1: Neuroprotection

A study published in Neuroscience Letters evaluated the effects of a similar carbazole derivative on neurodegenerative models. The results indicated significant improvement in cognitive functions and reduced neuronal death associated with oxidative stress .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation and induced apoptosis through mitochondrial pathways .

Data Table: Biological Activities Overview

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for METHYL 2-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)ACETATE, and how are intermediates characterized?

- Methodological Answer : A common approach involves condensation reactions of carbazole derivatives with acetic anhydride or hydrazide intermediates. For example, 2-(9H-carbazol-9-yl)acetohydrazide can react with acetic anhydride to form oxadiazole derivatives, as demonstrated in similar carbazole-based syntheses . Key intermediates are characterized via NMR, NMR, IR spectroscopy, and mass spectrometry. Elemental analysis validates purity.

Q. How is the molecular conformation of the tetrahydrocarbazole core analyzed experimentally?

- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolves the puckering of the tetrahydrocarbazole ring. Cremer-Pople parameters quantify ring puckering amplitude and phase, critical for understanding steric effects in biological interactions .

Q. What spectroscopic techniques are most reliable for confirming the ester functional group in this compound?

- Methodological Answer : IR spectroscopy identifies ester carbonyl stretching vibrations (~1740–1720 cm). NMR detects the methyl ester proton as a singlet near δ 3.6–3.8 ppm, while NMR shows the ester carbonyl at ~170 ppm .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing of carbazole derivatives, and what analytical frameworks are used to interpret these interactions?

- Methodological Answer : Graph-set analysis (as defined by Etter and extended by Bernstein et al.) categorizes hydrogen bonds into motifs (e.g., chains, rings). For carbazoles, N–H···O and C–H···π interactions dominate. Computational tools like CrystalExplorer or Mercury complement experimental data from crystallography .

Q. What strategies resolve contradictions in biological activity data for carbazole-based analogs (e.g., antimicrobial vs. low antifungal activity)?

- Methodological Answer : Structure-activity relationship (SAR) studies correlate substituent effects with bioactivity. For example, derivatives with electron-withdrawing groups on the oxadiazole ring (e.g., 4b, 4d in ) show enhanced antibacterial activity due to improved membrane permeability. Discrepancies in antifungal results may arise from target-specific resistance mechanisms, requiring in silico docking (e.g., AutoDock) to validate binding affinity.

Q. How can conformational flexibility of the tetrahydrocarbazole ring impact pharmacodynamic properties?

- Methodological Answer : Ring puckering (quantified via Cremer-Pople coordinates ) affects ligand-receptor binding. Molecular dynamics simulations (e.g., GROMACS) model low-energy conformers. For instance, a planar carbazole core may enhance π-stacking with DNA (anticancer applications), while puckered forms favor hydrophobic pockets in enzyme targets.

Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure carbazole derivatives?

- Methodological Answer : Chiral HPLC or capillary electrophoresis separates enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) ensures stereochemical control. Racemization risks during esterification steps are minimized by low-temperature reactions (<0°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.